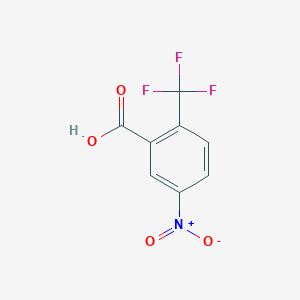

5-Nitro-2-(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

5-nitro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBARJDIECXHLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733224 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847547-06-2 | |

| Record name | 5-Nitro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Abstract

5-Nitro-2-(trifluoromethyl)benzoic acid is a key chemical intermediate, pivotal in the synthesis of a range of pharmaceutical and agrochemical compounds. Its molecular architecture, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid moiety on a benzene ring, provides a versatile scaffold for the development of complex, high-value molecules. This guide offers an in-depth exploration of the primary synthetic pathways to this compound, grounded in established chemical principles and supported by peer-reviewed literature and patents. We will dissect the mechanistic underpinnings of these routes, provide detailed experimental protocols, and analyze the strategic considerations behind procedural choices, offering a robust resource for researchers and professionals in drug development and chemical synthesis.

Introduction: Strategic Importance of the Target Molecule

The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) and nitro (-NO2) groups, combined with the reactive handle of the carboxylic acid (-COOH) group, makes this compound a highly valuable building block. The -CF3 group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitro group can be readily reduced to an amine, opening avenues for a wide array of subsequent chemical transformations. This guide focuses on elucidating the most reliable and scientifically sound methods for its preparation.

Primary Synthetic Strategies: A Comparative Overview

Two principal synthetic routes emerge from the literature for the preparation of this compound. The choice between these pathways often depends on the availability of starting materials, scalability, and desired purity profile.

-

Route A: Electrophilic Nitration. This approach involves the direct nitration of 2-(trifluoromethyl)benzoic acid. It is a convergent strategy that builds the final complexity in a late-stage functionalization step.

-

Route B: Side-Chain Oxidation. This pathway begins with a precursor molecule where the nitro and trifluoromethyl groups are already in place, such as 5-nitro-2-(trifluoromethyl)toluene, and involves the oxidation of the methyl group to a carboxylic acid.

The following diagram provides a high-level overview of these competing synthetic strategies.

Caption: Overview of primary synthesis routes for this compound.

In-Depth Analysis of Synthesis Route A: Direct Nitration

Mechanistic Rationale and Regioselectivity

The direct nitration of 2-(trifluoromethyl)benzoic acid is a classic example of electrophilic aromatic substitution. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion.

The critical consideration in this synthesis is regioselectivity. The benzene ring is substituted with two deactivating, meta-directing groups:

-

Carboxylic Acid (-COOH): This group withdraws electron density from the ring via induction and resonance, directing incoming electrophiles to the meta (3 and 5) positions.

-

Trifluoromethyl (-CF3): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms, making it a powerful deactivating and meta-directing group.[2]

When positioned at carbons 1 (-COOH) and 2 (-CF3), the directing effects of these groups converge. The position meta to the -COOH group and para to the -CF3 group is position 5. This position is the most electronically favorable for electrophilic attack, as it is the least deactivated site on the ring. Consequently, nitration of 2-(trifluoromethyl)benzoic acid overwhelmingly yields the desired 5-nitro isomer.[3][4]

Caption: Key mechanistic steps in the nitration of 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration

The following protocol is a representative procedure derived from established methods for the nitration of substituted benzoic acids.[5][6]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-(trifluoromethyl)benzoic acid (1.0 eq) to concentrated sulfuric acid (98%, ~4-5 volumes). Stir the mixture at room temperature until complete dissolution.

-

Cooling: Cool the reaction vessel to 0-5 °C using an ice-salt bath. It is critical to maintain a low temperature to control the exothermic reaction and prevent the formation of dinitrated byproducts.

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1-1.2 eq) to concentrated sulfuric acid (98%, ~1-2 volumes) in a separate, pre-cooled flask.

-

Reaction: Add the cold nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzoic acid over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Stirring: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 2-3 hours, monitoring the reaction progress by TLC or HPLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will cause the crude product to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or toluene mixture, to yield pure this compound.

Data Summary and Considerations

| Parameter | Condition | Rationale |

| Starting Material | 2-(Trifluoromethyl)benzoic acid[7] | Direct precursor with the required C1 and C2 substituents. |

| Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Standard nitrating mixture for generating the NO₂⁺ electrophile.[1] |

| Stoichiometry (HNO₃) | 1.1 - 1.2 equivalents | A slight excess ensures complete conversion of the starting material. |

| Temperature | 0 - 10 °C | Controls exothermicity and minimizes byproduct formation.[4] |

| Reaction Time | 3 - 5 hours | Sufficient time for the reaction to proceed to completion at low temperatures. |

| Work-up | Quenching on ice | Precipitates the less soluble organic product from the aqueous acid. |

| Typical Yield | 80 - 90% | High yields are achievable due to favorable regioselectivity.[6] |

In-Depth Analysis of Synthesis Route B: Side-Chain Oxidation

Mechanistic Rationale

This route involves the oxidation of the methyl group of 5-nitro-2-(trifluoromethyl)toluene to a carboxylic acid. The benzylic position is susceptible to oxidation by strong oxidizing agents because the C-H bonds are weakened by the adjacent aromatic ring. Common reagents for this transformation include potassium permanganate (KMnO₄), sodium dichromate (Na₂Cr₂O₇) in acid, or nitric acid under forcing conditions.[8]

The reaction typically proceeds via a radical mechanism where a benzylic hydrogen is abstracted, followed by successive oxidation steps to form the carboxylate, which is then protonated during acidic work-up to yield the final carboxylic acid. This method is advantageous if 5-nitro-2-(trifluoromethyl)toluene is a more readily available or cost-effective starting material than 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Oxidation

The following is a generalized protocol for the oxidation of a substituted toluene.

Step-by-Step Methodology:

-

Reaction Setup: Charge a round-bottom flask, equipped with a reflux condenser and a mechanical stirrer, with 5-nitro-2-(trifluoromethyl)toluene (1.0 eq), water, and a phase-transfer catalyst (if using KMnO₄ under neutral conditions).

-

Addition of Oxidant: Add the oxidizing agent, such as potassium permanganate (KMnO₄, ~3-4 eq), portion-wise to the stirred suspension.

-

Heating: Heat the reaction mixture to reflux (80-100 °C) and maintain for several hours until the characteristic purple color of the permanganate has disappeared, indicating its consumption. Monitor the reaction by TLC or GC.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct. Wash the solid with hot water.

-

Combine the filtrate and washings.

-

-

Acidification: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). The desired carboxylic acid will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Conclusion for the Professional

Both direct nitration and side-chain oxidation represent viable and robust pathways for the synthesis of this compound.

-

Direct Nitration (Route A) is often preferred for its high regioselectivity and efficiency, provided the starting material, 2-(trifluoromethyl)benzoic acid, is accessible. The control of reaction temperature is the most critical parameter for ensuring high yield and purity.

-

Side-Chain Oxidation (Route B) offers a solid alternative, particularly in scenarios where the corresponding toluene derivative is the more economical precursor. This route requires handling strong oxidizing agents and managing the disposal of inorganic byproducts (e.g., MnO₂).

The selection of the optimal synthetic route will ultimately be guided by a thorough techno-economic analysis, considering raw material costs, process safety, equipment requirements, and waste management protocols. This guide provides the foundational technical details to empower researchers and drug development professionals to make informed decisions in their synthetic campaigns.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. quora.com [quora.com]

- 3. EP0129528A1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 4. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

physicochemical properties of 5-Nitro-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(trifluoromethyl)benzoic acid

Introduction

This compound is a substituted aromatic carboxylic acid characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position. These substituents significantly influence the molecule's electronic properties, acidity, reactivity, and lipophilicity. As a result, this compound serves as a valuable and versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex pharmaceuticals and agrochemicals.[1] The strategic placement of the fluoroalkyl and nitro moieties can enhance the pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules.

This guide provides a comprehensive overview of the core , offering field-proven insights and detailed experimental protocols for its characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this key synthetic intermediate.

Chemical Identity and Structure

The structural and identifying information for this compound is fundamental for its accurate use and documentation in research and development.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| CAS Number | 847547-06-2 | [2][3] |

| Molecular Formula | C₈H₄F₃NO₄ | [2][3][4] |

| Molecular Weight | 235.12 g/mol | [1][2][3][5] |

| Canonical SMILES | O=C(O)C1=CC(--INVALID-LINK--[O-])=CC=C1C(F)(F)F | [2] |

| InChI | InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) | [2] |

| InChI Key | XBARJDIECXHLTI-UHFFFAOYSA-N |[2] |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for this compound is not extensively documented in publicly available literature, properties can be estimated based on related structures and determined using standard experimental protocols. The compound is typically supplied as a solid.[2][4]

Table 2: Summary of Physicochemical Properties

| Property | Value | Notes |

|---|---|---|

| Physical State | Solid | [2][4] |

| Melting Point | Data not available | The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a melting point of 127-129 °C.[6] The parent compound, 2-(Trifluoromethyl)benzoic acid, melts at 107-110 °C. |

| Boiling Point | Data not available | The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a boiling point of 309.8°C at 760 mmHg.[6] |

| pKa | Data not available | The pKa is predicted to be low due to strong electron-withdrawing groups. For comparison, 2-fluorobenzoic acid has a pKa of 3.27.[7] The predicted pKa for the related isomer 2-Nitro-5-(trifluoromethoxy)benzoic acid is 1.86.[8][9] |

| Solubility | Soluble in DMSO |[10] |

Analytical Characterization: Purity Assessment

Ensuring the purity of a synthetic intermediate is critical for the success of subsequent reactions and the integrity of the final product. High-Performance Liquid Chromatography (HPLC) is a robust and highly sensitive method for assessing the purity of compounds like this compound.[11]

Expertise & Causality: Why HPLC?

HPLC is the preferred method for several reasons. Its high resolving power allows for the separation of the main compound from closely related structural isomers (e.g., 3-Nitro-2-(trifluoromethyl)benzoic acid) and unreacted starting materials, which may be present as impurities.[11] A reversed-phase C18 column is typically chosen for aromatic acids because its nonpolar stationary phase effectively retains the compound, while a polar mobile phase (often a mixture of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid) allows for controlled elution. The acid modifier ensures the carboxylic acid remains protonated, leading to sharper peaks and better chromatographic performance. UV detection is ideal as the aromatic ring and nitro group are strong chromophores.

Experimental Protocol: Purity Determination by HPLC

-

Mobile Phase Preparation :

-

Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water.

-

Mobile Phase B: Prepare 0.1% (v/v) formic acid in acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the system.

-

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute as necessary to fall within the linear range of the detector.

-

-

Instrumentation & Conditions :

-

HPLC System : A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Column Temperature : 30 °C to ensure run-to-run reproducibility.

-

Flow Rate : 1.0 mL/min.

-

Detector Wavelength : 220 nm, where both the benzoic acid and nitro-aromatic structures exhibit strong absorbance.[11]

-

Injection Volume : 10 µL.[11]

-

Gradient Elution :

-

0-15 min: 10% to 90% Mobile Phase B

-

15-18 min: Hold at 90% Mobile Phase B

-

18-20 min: Return to 10% Mobile Phase B

-

20-25 min: Column re-equilibration at 10% Mobile Phase B

-

-

-

Data Analysis :

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Visualization: HPLC Purity Assessment Workflow

Caption: Workflow for HPLC purity assessment.

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis, dictating the choice of reaction solvents and purification methods. Due to the presence of the polar carboxylic acid and nitro groups, alongside the nonpolar trifluoromethyl-substituted benzene ring, its solubility can vary significantly across different solvents.

Expertise & Causality: Solvent Selection

Aromatic acids like this one are typically poorly soluble in water but show good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as alcohols like methanol and ethanol.[10] DMSO is an excellent choice for creating stock solutions for screening purposes due to its high solvating power.[10] For synthetic reactions, a solvent must be chosen that not only dissolves the starting material but is also compatible with the reaction conditions and reagents.

Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy

-

Preparation of Standards :

-

Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.

-

Create a calibration curve by preparing a series of dilutions of the stock solution in DMSO.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

-

Sample Preparation :

-

Add a small, precise volume of the DMSO stock solution to a known volume of the test solvent (e.g., water, phosphate-buffered saline) in a 96-well plate.

-

The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

-

Measurement and Analysis :

-

Mix the samples thoroughly and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.

-

Measure the absorbance of each sample.

-

Compare the absorbance of the test sample to the calibration curve to determine the concentration of the dissolved compound. This value represents the kinetic solubility.

-

Visualization: Solubility Determination Workflow

Caption: Workflow for kinetic solubility determination.

Acidity and pKa

The acidity of the carboxylic acid proton is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups. This makes this compound a relatively strong organic acid, which influences its reactivity and its ionization state in different pH environments. A low pKa value is expected, indicating that it will exist predominantly in its deprotonated carboxylate form at physiological pH.

Expertise & Causality: pKa Determination

Potentiometric titration is a classic and reliable method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a standardized base (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal. This self-validating system provides a direct measure of the compound's acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Solution Preparation :

-

Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Titration Procedure :

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the acid solution in a beaker and immerse the pH electrode.

-

Add the standardized base in small, precise increments using a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis :

-

Plot the measured pH versus the volume of base added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (or the peak of the first derivative plot).

-

The volume of base at the half-equivalence point is half the volume required to reach the equivalence point.

-

The pKa is the pH value recorded at the half-equivalence point.

-

Visualization: pKa Determination Workflow

Caption: Workflow for pKa determination via titration.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.

-

Hazards : The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15][16] Avoid breathing dust and prevent contact with skin and eyes.[13][14][15] Wash hands thoroughly after handling.[14][16]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15][16] Keep away from incompatible materials such as strong oxidizing agents.[12][16]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is a key synthetic intermediate whose utility is defined by its distinct physicochemical properties. The strong electron-withdrawing nature of its substituents results in high acidity and provides specific reactivity that is advantageous for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While some experimental data points are not widely published, its properties can be reliably determined using the standard, self-validating protocols outlined in this guide. A thorough understanding and characterization of its purity, solubility, and acidity are paramount for its effective and safe use in research and development.

References

- 1. 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457 [biosynth.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound Price at Chemsrc [chemsrc.com]

- 4. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7 [m.chemicalbook.com]

- 9. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7 [m.chemicalbook.com]

- 10. 2,3,4-Trifluoro-5-Nitro-Benzoic Acid | TargetMol [targetmol.com]

- 11. benchchem.com [benchchem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. angenechemical.com [angenechemical.com]

- 16. tcichemicals.com [tcichemicals.com]

A Spectroscopic and Methodological Dissection of 5-Nitro-2-(trifluoromethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 5-Nitro-2-(trifluoromethyl)benzoic acid, a key building block in medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a carboxylic acid on a benzene ring, imparts distinct chemical properties that are critical for the development of novel therapeutic agents and advanced materials. This document serves as a detailed reference for the structural elucidation of this compound through ¹H NMR, ¹³C NMR, and IR spectroscopy, alongside practical, field-tested protocols for data acquisition.

Molecular Structure and its Spectroscopic Implications

This compound (CAS 847547-06-2) possesses a substitution pattern that leads to a predictable yet nuanced spectroscopic signature. The electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influences the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons. The carboxylic acid moiety (-COOH) introduces characteristic signals in both NMR and IR spectra.

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

H3 [label="H", pos="-2.3,-1.25!"]; H4 [label="H", pos="0,-2.5!"]; H6 [label="H", pos="2.3,1.25!"];

C_COOH [label="C", pos="0,3!"]; O1_COOH [label="O", pos="-0.8,3.8!"]; O2_COOH [label="OH", pos="0.8,3.8!"];

C_CF3 [label="C", pos="-2.6,1.5!"]; F1 [label="F", pos="-3.4,0.75!"]; F2 [label="F", pos="-3.4,2.25!"]; F3 [label="F", pos="-2.0,2.25!"];

N_NO2 [label="N", pos="2.6,-1.5!"]; O1_NO2 [label="O", pos="3.4,-0.75!"]; O2_NO2 [label="O", pos="3.4,-2.25!"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C3 -- H3; C4 -- H4; C6 -- H6; C1 -- C_COOH; C_COOH -- O1_COOH [style=solid, len=1.2]; C_COOH -- O2_COOH [style=solid, len=1.2]; C2 -- C_CF3; C_CF3 -- F1; C_CF3 -- F2; C_CF3 -- F3; C5 -- N_NO2; N_NO2 -- O1_NO2; N_NO2 -- O2_NO2 [style=solid, len=1.2];

}

Caption: Molecular Structure of this compoundSpectroscopic Data Summary

While experimental spectra for this compound are not widely published, data can be inferred from suppliers and analogous compounds. The following tables summarize the expected spectroscopic data.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | -COOH |

| ~8.5 - 8.7 | Doublet | H-6 |

| ~8.3 - 8.5 | Doublet of Doublets | H-4 |

| ~7.8 - 8.0 | Doublet | H-3 |

Solvent: DMSO-d₆, Frequency: 400 MHz (Predicted)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~148 | C-NO₂ |

| ~135 | C-H (Aromatic) |

| ~132 | C-H (Aromatic) |

| ~130 | C-COOH |

| ~125 | C-H (Aromatic) |

| ~122 (quartet) | -CF₃ |

| ~120 | C-CF₃ |

Solvent: DMSO-d₆ (Predicted)

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 2500 | O-H stretch (Carboxylic Acid) |

| 1710 - 1680 | C=O stretch (Carboxylic Acid) |

| 1600 - 1570 | C=C stretch (Aromatic) |

| 1540 - 1500 | N-O asymmetric stretch (Nitro group) |

| 1350 - 1300 | N-O symmetric stretch (Nitro group) |

| 1320 - 1280 | C-F stretch (Trifluoromethyl) |

| 1200 - 1100 | C-F stretch (Trifluoromethyl) |

Technique: Attenuated Total Reflectance (ATR)

In-depth Spectroscopic Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and a broad singlet for the carboxylic acid proton. The deshielding effect of the nitro and trifluoromethyl groups will cause the aromatic protons to resonate at lower fields (higher ppm values). The proton ortho to the carboxylic acid and meta to the nitro group (H-6) is expected to be the most deshielded. The coupling patterns (doublets and a doublet of doublets) will arise from the ortho and meta coupling between the aromatic protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by the presence of the carbonyl carbon from the carboxylic acid at a significantly downfield position. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the electron-withdrawing nitro and carboxylic acid groups will also be deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a carboxylic acid dimer. A strong, sharp peak around 1700 cm⁻¹ will correspond to the C=O stretching of the carboxylic acid. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group will likely produce strong absorptions in the 1320-1100 cm⁻¹ region.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound. These protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; A [label="Weigh ~10-20 mg of sample"]; B [label="Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆)"]; C [label="Transfer to a 5 mm NMR tube"]; A -> B -> C; }

subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; D [label="Insert sample into the spectrometer"]; E [label="Lock, tune, and shim the instrument"]; F [label="Acquire ¹H NMR spectrum"]; G [label="Acquire ¹³C NMR spectrum"]; D -> E; E -> F; E -> G; }

subgraph "cluster_Processing" { label = "Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; H [label="Apply Fourier transform"]; I [label="Phase and baseline correct the spectra"]; J [label="Reference the spectra (e.g., to TMS)"]; K [label="Integrate ¹H signals and pick peaks"]; F -> H -> I -> J -> K; G -> H -> I -> J; } }

Caption: Experimental workflow for NMR spectroscopy.-

Sample Preparation : Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

subgraph "cluster_Background" { label = "Background Scan"; style=filled; color="#EA4335"; node [fillcolor="#FFFFFF"]; A [label="Ensure ATR crystal is clean"]; B [label="Collect a background spectrum"]; A -> B; }

subgraph "cluster_SampleAnalysis" { label = "Sample Analysis"; style=filled; color="#FBBC05"; node [fillcolor="#FFFFFF"]; C [label="Place a small amount of solid sample on the ATR crystal"]; D [label="Apply pressure to ensure good contact"]; E [label="Collect the sample spectrum"]; C -> D -> E; }

subgraph "cluster_DataProcessing" { label = "Data Processing"; style=filled; color="#34A853"; node [fillcolor="#FFFFFF"]; F [label="Perform ATR correction (if necessary)"]; G [label="Baseline correct the spectrum"]; H [label="Identify and label significant peaks"]; E -> F -> G -> H; } }

Caption: Experimental workflow for FTIR spectroscopy.-

Background Collection : Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR setup.

-

Sample Application : Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline corrections and peak picking.

Conclusion

The spectroscopic data of this compound are highly informative for its unambiguous identification and for understanding its chemical behavior. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a complete picture of its molecular structure. The protocols outlined in this guide offer a robust framework for obtaining reliable and reproducible spectroscopic data, which is essential for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Theoretical and Computational Investigation of 5-Nitro-2-(trifluoromethyl)benzoic acid

Introduction

5-Nitro-2-(trifluoromethyl)benzoic acid is a fascinating molecule that holds significant potential in the realms of medicinal chemistry and materials science. Its structure, characterized by the presence of a carboxylic acid group, a nitro group, and a trifluoromethyl group on a benzene ring, suggests a rich and complex electronic and chemical behavior. The electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the acidity of the carboxylic acid, the molecule's reactivity, and its potential interactions with biological targets. This guide provides a comprehensive framework for the theoretical and computational investigation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is grounded in first-principles quantum chemical methods and molecular simulations, providing a robust platform for understanding and predicting the properties of this molecule.

Nitroaromatic compounds are widely used in various industries, including pharmaceuticals and explosives, but their environmental and health impacts necessitate a thorough understanding of their chemical properties. Similarly, the trifluoromethyl group is a key substituent in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[1] Computational studies, particularly those employing Density Functional Theory (DFT), have proven invaluable for gaining insights into the structure, reactivity, and spectroscopic properties of such molecules.[2][3]

This whitepaper will detail a systematic computational workflow, from geometry optimization and vibrational analysis to the exploration of its chemical reactivity and potential biological interactions. We will emphasize the rationale behind the choice of computational methods and provide detailed, step-by-step protocols to ensure the reproducibility and accuracy of the results.

Part 1: Molecular Structure and Spectroscopic Characterization

A fundamental step in understanding any chemical entity is to determine its stable three-dimensional structure and to characterize its spectroscopic signatures. This section outlines the computational protocols to achieve this for this compound.

Geometry Optimization and Conformational Analysis

The relative orientation of the carboxylic acid, nitro, and trifluoromethyl groups can lead to different conformers of this compound. Identifying the global minimum energy structure is paramount for accurate predictions of its properties.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the orientation of the carboxylic acid and trifluoromethyl groups.

-

Quantum Chemical Optimization: Each identified conformer should be subjected to geometry optimization using a suitable level of theory. A common and reliable choice is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311+G(d,p).[4] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Frequency Analysis: Following optimization, a frequency calculation must be performed on each stationary point. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. The frequency data also provides the zero-point vibrational energy (ZPVE) correction.

-

Energy Ranking: The final energies of all stable conformers, corrected for ZPVE, should be compared to identify the global minimum energy structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical calculations can provide a detailed assignment of the vibrational modes, aiding in the interpretation of experimental spectra.

Experimental Protocol: Vibrational Frequency Calculation

-

Frequency Calculation: Using the optimized geometry of the global minimum conformer, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Spectral Analysis: The output will provide the harmonic vibrational frequencies, as well as the corresponding IR intensities and Raman activities.

-

Visualization: The vibrational modes can be visualized using molecular visualization software to understand the nature of the atomic motions for each frequency.

-

Scaling: It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

Data Presentation: Predicted Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |

| O-H stretch | 3500 | 3360 | High | Low | Carboxylic acid O-H stretch |

| C=O stretch | 1750 | 1680 | Very High | Medium | Carboxylic acid C=O stretch |

| NO₂ asymm. stretch | 1550 | 1488 | High | Medium | Asymmetric NO₂ stretch |

| NO₂ symm. stretch | 1350 | 1296 | High | High | Symmetric NO₂ stretch |

| C-F stretch | 1100-1300 | 1056-1248 | High | Medium | CF₃ stretching modes |

Note: The presented values are hypothetical and for illustrative purposes. A scaling factor of 0.96 is assumed for this example.

Part 2: Electronic Properties and Chemical Reactivity

The electronic structure of this compound governs its reactivity and potential applications. This section details the computational methods to probe its electronic properties.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.[2]

Experimental Protocol: FMO Analysis

-

Orbital Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the DFT calculation performed for geometry optimization.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO should be plotted to visualize the regions of electron density associated with these orbitals. This provides insight into the sites most susceptible to electrophilic and nucleophilic attack.

Diagram: Frontier Molecular Orbitals

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and for predicting its non-covalent interaction sites. It maps the electrostatic potential onto the electron density surface.

Experimental Protocol: MEP Calculation

-

MEP Calculation: The MEP can be calculated using the optimized geometry and the corresponding wavefunction from the DFT calculation.

-

Surface Mapping: The calculated MEP values are then mapped onto the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

Expected MEP for this compound:

-

Negative Potential (Red): Expected around the oxygen atoms of the carboxylic acid and nitro groups, indicating their susceptibility to electrophilic attack.

-

Positive Potential (Blue): Expected around the hydrogen atom of the carboxylic acid group and potentially near the trifluoromethyl group, indicating sites for nucleophilic interaction.

Global and Local Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Data Presentation: Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons. |

These global descriptors provide a general overview of the molecule's reactivity. For a more detailed picture, local reactivity descriptors such as Fukui functions can be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack.

Part 3: Interactions in a Biological Context

Given the prevalence of similar structures in drug discovery, it is crucial to investigate the potential interactions of this compound with biological macromolecules.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This can provide valuable insights into potential biological targets and binding modes.

Experimental Protocol: Molecular Docking Workflow

-

Target Selection: Identify a relevant protein target. For a molecule like this, potential targets could include enzymes involved in inflammatory pathways or cell signaling.

-

Ligand and Receptor Preparation: Prepare the 3D structure of this compound (the ligand) and the target protein (the receptor). This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

-

Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to perform the docking calculations. The program will explore a range of possible conformations and orientations of the ligand within the binding site.

-

Scoring and Analysis: The docking results are scored based on a scoring function that estimates the binding affinity. The top-scoring poses should be visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Diagram: Molecular Docking Workflow

References

- 1. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 2. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 5-Nitro-2-(trifluoromethyl)benzoic Acid

An In-depth Exploration of the Discovery, Synthesis, and Pivotal Role in Modern Drug Development

Abstract

5-Nitro-2-(trifluoromethyl)benzoic acid, a seemingly unassuming molecule, has carved a significant niche in the landscape of medicinal chemistry. Its strategic combination of a nitro group, a trifluoromethyl moiety, and a carboxylic acid function on a benzene scaffold has made it an invaluable intermediate in the synthesis of complex therapeutic agents. This technical guide delves into the history, rational synthesis, and critical applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its importance. While a singular, celebrated moment of discovery for this compound is not apparent in the annals of chemical literature, its history is one of a gradual but impactful emergence, driven by the relentless pursuit of more effective and safer medicines.

Introduction: The Strategic Importance of Fluorinated and Nitrated Aromatics

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These enhancements can lead to improved pharmacokinetic profiles, increasing the efficacy and duration of a drug's action.[1] Concurrently, the nitro group (-NO2) serves as a versatile synthetic handle, readily transformable into other functional groups, most notably an amine, which is a common feature in a vast array of pharmaceuticals. This compound strategically combines these features, positioning it as a highly valuable building block for the synthesis of novel therapeutics.

A History Etched in Application: The Emergence of a Modern Intermediate

The history of this compound is not one of a single, pioneering discovery but rather a testament to its enabling role in the development of cutting-edge pharmaceuticals. Its relatively recent Chemical Abstracts Service (CAS) number, 847547-06-2, suggests its first synthesis and characterization occurred in the late 20th or early 21st century, coinciding with the rise of fluorination strategies in drug discovery.

While the first academic publication detailing its synthesis is not readily identifiable, its importance is underscored by its appearance in the patent literature as a key intermediate for complex, biologically active molecules. This "discovery" through application highlights a modern paradigm in chemical research, where the value of a novel compound is often realized in the context of its utility in solving complex synthetic challenges in medicinal chemistry. Its primary application appears to be in the synthesis of innovative treatments for a range of diseases, including cancer.[1]

The Rational Synthesis of this compound: A Step-by-Step Protocol

The most logical and widely accepted method for the synthesis of this compound is the electrophilic nitration of 2-(trifluoromethyl)benzoic acid. The regioselectivity of this reaction is a critical aspect, governed by the directing effects of the existing substituents on the aromatic ring.

Understanding the Regioselectivity

The trifluoromethyl group (-CF3) is a deactivating but ortho, para-directing substituent due to its strong electron-withdrawing inductive effect and the involvement of its C-F bonds in hyperconjugation-like resonance stabilization of the arenium ion intermediate at the ortho and para positions. The carboxylic acid group (-COOH) is a deactivating and meta-directing substituent.

In the nitration of 2-(trifluoromethyl)benzoic acid, the incoming electrophile (the nitronium ion, NO2+) will be directed by both groups. The position meta to the carboxylic acid is the 5-position. The positions ortho and para to the trifluoromethyl group are the 3- and 6-positions, and the 4-position, respectively. The directing effects are therefore in conflict. However, the strong deactivating nature of both groups makes the reaction challenging and influences the final product distribution. The formation of the 5-nitro isomer as a major product is a result of the interplay between these electronic effects and steric hindrance.

Diagram of Directing Effects in the Nitration of 2-(Trifluoromethyl)benzoic Acid

Caption: Regioselectivity in the nitration of 2-(trifluoromethyl)benzoic acid.

Experimental Protocol: Nitration of 2-(Trifluoromethyl)benzoic Acid

This protocol is a representative procedure based on established methods for the nitration of deactivated aromatic carboxylic acids.

Materials and Equipment:

-

2-(Trifluoromethyl)benzoic acid

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add 2-(trifluoromethyl)benzoic acid (1.0 eq).

-

Dissolution: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 4-5 volumes relative to the starting material) to the flask with stirring until the starting material is completely dissolved.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (e.g., 1.1-1.2 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-(trifluoromethyl)benzoic acid in sulfuric acid via a dropping funnel. Maintain the reaction temperature below 10-15 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove excess acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Workflow Diagram for the Synthesis of this compound

Caption: A typical workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 847547-06-2 |

| Molecular Formula | C8H4F3NO4 |

| Molecular Weight | 235.12 g/mol |

| Appearance | Solid |

| Purity | Typically ≥97% |

| InChI | InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14) |

| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(F)(F)F)--INVALID-LINK--[O-] |

Data sourced from commercial supplier information.[2]

Applications in Drug Discovery and Development

This compound is a versatile intermediate, primarily utilized in the synthesis of complex heterocyclic compounds for pharmaceutical applications. The nitro group can be readily reduced to an amino group, which can then be used in a variety of coupling reactions to build the core structures of drug candidates. The trifluoromethyl group and the carboxylic acid provide additional points for modification and interaction with biological targets.

While its use is likely widespread in proprietary drug discovery programs, a notable application is in the synthesis of inhibitors for challenging cancer targets. The structural motifs derived from this intermediate are found in molecules designed to modulate the activity of key proteins involved in cancer progression.

Conclusion

This compound stands as a prime example of a modern chemical building block whose history is defined by its utility. Its rational design, combining the advantageous properties of the trifluoromethyl and nitro groups, has made it a valuable tool for medicinal chemists. The synthesis, while requiring careful control of reaction conditions, is based on fundamental principles of organic chemistry. As the quest for novel therapeutics continues, the demand for such well-designed, functionalized intermediates is set to grow, ensuring that this compound will continue to play a vital role in the future of drug discovery.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Nitro-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth, experience-driven framework for the safe handling and management of 5-Nitro-2-(trifluoromethyl)benzoic acid. Moving beyond a simple recitation of procedural steps, we will delve into the rationale behind each precaution, grounding our recommendations in the specific chemical properties of this compound. Our objective is to create a self-validating system of safety that protects researchers and ensures the integrity of experimental outcomes.

Understanding the Hazard Profile: More Than a Molecule

This compound is a substituted aromatic carboxylic acid. Its hazard profile is dictated by the interplay of the nitro group, the trifluoromethyl group, and the carboxylic acid moiety.

-

Corrosivity and Irritation: The carboxylic acid group confers acidic properties, while the electron-withdrawing nature of the nitro and trifluoromethyl groups can enhance its reactivity. This combination is responsible for the primary hazards associated with this compound: skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] It is crucial to understand that even brief contact can lead to localized inflammation and discomfort.

-

Inhalation Hazard: As a solid, the compound can form dust.[4][5][6] Inhalation of this dust can irritate the respiratory system.[2][3][7][8]

-

Systemic Effects of Aromatic Nitro Compounds: While specific toxicological data for this exact molecule is limited, it is prudent to consider the general hazards of aromatic nitro compounds. Some compounds in this class can cause methemoglobinemia upon absorption, which impairs the blood's ability to carry oxygen, leading to symptoms like cyanosis (bluish discoloration of the skin), headache, and dizziness.[5]

Core Safety Directives and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound to create a reliable barrier between the researcher and the chemical.

| Body Part | Recommended PPE | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield.[2][4][9] | Protects against splashes of solutions and airborne dust particles that can cause serious eye irritation or damage.[1][2][3][10] |

| Skin | Chemical-resistant gloves (nitrile or neoprene are preferred) and a lab coat.[4][9] | Prevents direct skin contact, which can cause irritation.[1][2][3][10] Always inspect gloves for tears or degradation before use. |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[2][4][9][11] If dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge is necessary.[4][6] | Minimizes the inhalation of dust that can lead to respiratory tract irritation.[2][3][7][8] |

Expert Insight: The choice of a simple dust mask versus a respirator with an organic vapor cartridge depends on the scale of your work. For routine weighing of small quantities in a fume hood, good ventilation may suffice. For larger scale operations or situations where dust is visibly generated, a respirator is a non-negotiable part of your protective gear.

Laboratory Handling and Storage: A Controlled Environment

The stability and safe use of this compound are contingent on proper handling and storage protocols.

Handling Procedures

-

Engineering Controls: All handling of the solid compound should occur within a certified chemical fume hood to control exposure.[9][11] Ensure that an eyewash station and safety shower are readily accessible.[2][4][8][11]

-

Avoiding Dust Formation: Use techniques that minimize the generation of airborne particles, such as gentle scooping or weighing on anti-static paper.[4][5][6][9]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the work area.[1][4][11] Do not eat, drink, or smoke in the laboratory.[7][12][13]

Storage Conditions

-

Container Integrity: Keep the container tightly closed when not in use to prevent the absorption of moisture and contamination.[1][4][6][13]

-

Environmental Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight.[1][4]

-

Incompatible Materials: Store away from strong oxidizing agents.[1][2][3][4][7] The nitro group can potentially react exothermically with strong oxidizing agents.

Emergency Procedures: A Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[1][6][7][14] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][7][14] Remove contaminated clothing.[5][12] If skin irritation persists, seek medical attention.[1][8][10] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][7][14] Remove contact lenses if present and easy to do.[1][10] Seek immediate medical attention.[15] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek medical attention.[6][7][14] |

Accidental Release Measures

In the event of a spill, a calm and systematic response is crucial.

Caption: Workflow for Accidental Spill Response.

Fire-Fighting Measures

While the compound itself is not highly flammable, it can decompose upon heating to produce hazardous fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3][4][6][7]

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[4][6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below for quick reference.

| Property | Value |

| Molecular Formula | C₈H₄F₃NO₄[16] |

| Molecular Weight | 235.12 g/mol [3][16] |

| Appearance | Solid[3][16] |

| Stability | Stable under normal conditions of use and storage.[1][2][3][4][7] |

Disposal Considerations

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations.[4][5][12][15] Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[9]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules, but about fostering a deep understanding of the compound's properties and potential hazards. By integrating the principles outlined in this guide into your laboratory workflow, you can create a robust safety culture that protects both the researcher and the research.

References

- 1. fishersci.com [fishersci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. combi-blocks.com [combi-blocks.com]

- 14. aplng.com.au [aplng.com.au]

- 15. tsapps.nist.gov [tsapps.nist.gov]

- 16. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

reactivity and chemical stability of 5-Nitro-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Reactivity and Chemical Stability of 5-Nitro-2-(trifluoromethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of this compound (CAS No. 847547-06-2). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its properties is paramount for researchers, scientists, and drug development professionals.[1] This document delineates the compound's reactivity, focusing on transformations of its key functional groups—the carboxylic acid, the nitro group, and the aromatic ring. It further examines its stability under various stress conditions, including thermal, photolytic, and pH-driven degradation. Detailed experimental protocols, data summaries, and safety guidelines are provided to ensure both successful application and safe handling in a laboratory setting.

Introduction

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis.[2] Its structure is characterized by a benzoic acid core substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position.[2] This specific arrangement of functional groups imparts a unique electronic profile, governing its reactivity and making it an invaluable precursor for complex molecular architectures.

The trifluoromethyl group is particularly significant in medicinal chemistry, where its incorporation into a drug candidate can enhance metabolic stability, increase lipophilicity, and improve pharmacokinetic profiles.[1] The nitro group and carboxylic acid serve as versatile synthetic handles, allowing for a wide range of chemical modifications. Consequently, this compound is frequently utilized in the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of chemical synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 847547-06-2 | [1][3] |

| Molecular Formula | C₈H₄F₃NO₄ | [3] |

| Molecular Weight | 235.12 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage | Ambient temperature, in a dry, well-ventilated place | [5] |

| InChI Key | XBARJDIECXHLTI-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization: While detailed spectra are batch-specific, the expected spectroscopic signatures are as follows, based on standard principles and data for similar structures:[6]

-

¹H NMR: The spectrum would show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton would appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would display eight signals for the eight unique carbon atoms. The carbons attached to the electron-withdrawing -CF₃ and -NO₂ groups, as well as the carboxyl carbon, would be significantly deshielded. The trifluoromethyl carbon would appear as a quartet due to C-F coupling.

-

FTIR: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and strong C-F stretches (~1100-1300 cm⁻¹).

Chemical Reactivity

The reactivity of this compound is dominated by the interplay of its three functional groups. The potent electron-withdrawing effects of the -NO₂ and -CF₃ groups deactivate the aromatic ring towards electrophilic substitution while activating it for potential nucleophilic aromatic substitution (SₙAr).

Key Reaction Pathways

The most synthetically valuable transformations involve the carboxylic acid and the nitro group.

-

Carboxylic Acid Modifications: Standard transformations such as esterification and amide bond formation proceed readily. These reactions are fundamental for incorporating the molecule into larger, more complex structures.

-

Nitro Group Reduction: The reduction of the nitro group to an amine is arguably the most critical reaction. It transforms the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity and providing a nucleophilic site for further functionalization, such as amide or sulfonamide formation.[7]

Caption: Key reaction pathways of this compound.

Experimental Protocol: Reduction of the Nitro Group

This protocol describes a standard laboratory procedure for the reduction of the nitro group to an amine using iron powder in an acidic medium. This method is chosen for its cost-effectiveness and reliability.

Objective: To synthesize 5-Amino-2-(trifluoromethyl)benzoic acid.

Materials:

-

This compound

-

Iron powder (<100 mesh)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl Acetate (EtOAc)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separation funnel, Buchner funnel

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water.

-

Reaction Initiation: Heat the mixture to reflux (approx. 80-90°C). Add concentrated HCl (0.5 eq) dropwise via the top of the condenser. The reaction is exothermic and may become vigorous.

-

Reaction Monitoring: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol.

-

Workup - Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure. To the remaining aqueous solution, carefully add saturated NaHCO₃ solution until the pH is neutral (~7-8) to precipitate the product.

-

Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-Amino-2-(trifluoromethyl)benzoic acid.

-

Characterization: Confirm the product's identity and purity using NMR, FTIR, and Mass Spectrometry.

Chemical Stability and Degradation

While stable under standard laboratory storage conditions, the molecule is susceptible to degradation under specific environmental stresses.[4]

Caption: Potential degradation pathways for this compound.

Summary of Stability Profile

The following table summarizes the stability of the compound under forced degradation conditions, as inferred from its chemical structure and data on related compounds.[8]

| Stress Condition | Stability Assessment | Potential Degradation Products | Reference(s) |

| Thermal | Stable at ambient temperatures. Decomposes at elevated temperatures. | Nitrogen oxides (NOx), CO, CO₂, Hydrogen Fluoride (HF). | [4][8] |

| Photolytic | Potentially unstable. Nitroaromatic and benzotrifluoride compounds are known to be photosensitive. | Products from C-F bond solvolysis or nitro group rearrangement. | [9][10] |

| Acid Hydrolysis | Generally stable under mild acidic conditions. Degradation possible under high heat and strong acid. | Potential for decarboxylation or hydrolysis of the CF₃ group under extreme conditions. | [8] |

| Base Hydrolysis | Forms a carboxylate salt. Stable under mild basic conditions. Degradation possible under high heat and strong base. | Potential for decarboxylation or nucleophilic attack on the ring. | [8][11] |

| Oxidative | Relatively stable due to the presence of electron-withdrawing groups. | Degradation is unlikely under typical oxidative stress conditions (e.g., H₂O₂). | [8] |

Discussion of Stability

-

Thermal Stability: The primary concern is decomposition at high temperatures, which can release hazardous gases including NOx and highly corrosive hydrogen fluoride.[4] This is a critical safety consideration for any process involving heating.

-

Photostability: Both the nitroaromatic system and the trifluoromethyl group can absorb UV radiation, potentially leading to degradation. Studies on related compounds show that the trifluoromethyl group can undergo photosolvolysis.[10] Therefore, it is imperative to store the compound and its solutions protected from light to ensure integrity, especially for use as an analytical standard or in long-term studies.[8][9]

-

pH and Hydrolytic Stability: The compound is expected to be stable in aqueous solutions across a moderate pH range at ambient temperature. In strongly alkaline solutions, it will exist as the water-soluble carboxylate salt. Degradation via hydrolysis would likely require harsh conditions (e.g., elevated temperature combined with extreme pH).[12][13]

Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling to minimize risk.

Safety Precautions:

-

Irritant: The compound is classified as causing skin irritation and serious eye irritation.[5] It may also cause respiratory irritation.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[4][5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

Storage Guidelines:

-

Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

Keep the container tightly closed to prevent moisture ingress.[5]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is well-defined by its constituent functional groups. The carboxylic acid and nitro moieties serve as reliable handles for a variety of synthetic transformations, most notably the reduction of the nitro group to a versatile amine. While chemically robust under standard conditions, the compound exhibits vulnerabilities to high heat and UV light, necessitating careful handling and storage to prevent degradation. By understanding these reactivity and stability profiles, researchers can effectively and safely leverage this compound to advance the fields of drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. researchgate.net [researchgate.net]

- 11. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. synquestlabs.com [synquestlabs.com]

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 5-Nitro-2-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Abstract